1,4-Dimethylnaphthalene

Catalog No.
S602457
CAS No.
571-58-4
M.F
C12H12
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dimethylnaphthalene

CAS Number

571-58-4

Product Name

1,4-Dimethylnaphthalene

IUPAC Name

1,4-dimethylnaphthalene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3

InChI Key

APQSQLNWAIULLK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)C

Solubility

7.30e-05 M

Synonyms

1,4-dimethylnaphthalene

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C

Plant Physiology:

  • Sprout Inhibition: 1,4-DMN naturally occurs in potatoes and inhibits sprouting during storage [Wikipedia: 1,4-Dimethylnaphthalene]. This property has led to its use as a commercially applied sprout suppressant for potatoes [Biopesticides Fact Sheet for 1,4 Dimethylnaphthalene, United States Environmental Protection Agency (.gov)]. Researchers investigate the mechanisms of 1,4-DMN's sprout inhibition to improve potato storage practices and reduce food waste [].

Biochemistry and Microbiology:

  • Microbial Degradation: Studies explore how different microorganisms break down 1,4-DMN, aiming to understand its environmental fate and potential bioremediation applications [].

Other Research Areas:

  • 1,4-DMN's chemical properties and potential applications in organic synthesis or materials science are also explored in scientific research [].

1,4-Dimethylnaphthalene is an aromatic hydrocarbon with the molecular formula C12H12C_{12}H_{12}. It features two methyl groups attached to the naphthalene structure at the 1 and 4 positions. This compound naturally occurs in various plants, most notably in potatoes, where it functions as a plant growth regulator by inhibiting sprouting. The compound is a pale yellow to colorless liquid with a characteristic odor reminiscent of petroleum distillates, and it has a boiling point of approximately 264°C and a specific gravity of 1.014 .

Typical of aromatic compounds. It can undergo electrophilic substitution reactions, such as:

  • Nitration: Reaction with nitric acid to introduce a nitro group.
  • Sulfonation: Reaction with sulfuric acid to introduce a sulfonyl group.
  • Hydrogenation: Addition of hydrogen in the presence of catalysts can convert it into saturated compounds.

Moreover, it can react with Grignard reagents, leading to further functionalization at the aromatic ring .

1,4-Dimethylnaphthalene can be synthesized through various methods:

  • Grignard Reaction: A common synthetic route involves the reaction of 1,4-dihalonaphthalene with methyl magnesium halide in the presence of a nickel-phosphine complex. The process includes:
    • Adding 1,4-dihalonaphthalene and a nickel-phosphine complex into a reactor.
    • Slowly adding methyl magnesium halide under inert conditions.
    • Heating the mixture and recovering the product through distillation and extraction with petroleum ether .
  • Extraction from Natural Sources: Although primarily synthesized chemically, 1,4-dimethylnaphthalene can also be extracted from natural sources like potatoes .

The applications of 1,4-dimethylnaphthalene are diverse:

  • Agriculture: Used as a sprout inhibitor for potatoes during storage.
  • Chemical Industry: Serves as an intermediate for synthesizing other organic compounds and derivatives.
  • Research: Utilized in studies exploring its chemical properties and biological activities .

1,4-Dimethylnaphthalene belongs to a larger family of dimethylnaphthalenes. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure PositioningKey Characteristics
1,2-DimethylnaphthaleneMethyl groups at 1 & 2More reactive than 1,4-Dimethylnaphthalene; used in organic synthesis.
2,6-DimethylnaphthaleneMethyl groups at 2 & 6Exhibits different physical properties; less common in applications.
1-MethylnaphthaleneMethyl group at position 1Used as a solvent; different functional properties compared to dimethyl variants.
2-MethylnaphthaleneMethyl group at position 2Similar uses but varies in reactivity and stability compared to dimethyl derivatives.

The unique positioning of the methyl groups in 1,4-dimethylnaphthalene contributes to its specific biological activity as a plant growth regulator and distinguishes it from other dimethylnaphthalenes which may have different reactivity profiles or applications .

One of the earliest documented methods for synthesizing 1,4-dimethylnaphthalene was reported in 1964 by Kung Ching-l. This innovative approach involved a Friedel-Crafts reaction of γ-valerolactone with benzene, followed by reaction of the resulting ketone with methylmagnesium bromide. The tertiary alcohol produced was then subjected to dehydration and dehydrogenation processes to yield 1,4-dimethylnaphthalene. This synthesis represented an important milestone in the development of more direct routes to this compound.

Traditional approaches to synthesizing 1,4-dimethylnaphthalene generally followed two main routes: methylation and cyclization. The methylation route involved direct methylation of naphthalene or its derivatives, while the cyclization route involved constructing the naphthalene ring system with the methyl groups already in place or introduced during the process.

The methylation approach, while conceptually straightforward, presented significant challenges in industrial applications. As described in Chinese patent CN107266282B, when methylation routes were employed to synthesize 1,4-dimethylnaphthalene, the separation of isomers proved extremely difficult, making industrial scale production commercially challenging. Several published methods illustrate these difficulties:

  • Patent PL196901 (2008) reported using naphthalene and methanol as raw materials with La-containing catalysts.
  • Various other approaches utilized direct methylation of naphthalene derivatives, but consistently struggled with regioselectivity and isomer separation.

The cyclization route, while potentially more selective, often required harsh reaction conditions, expensive and toxic materials, and resulted in low overall yields - making industrial scale-up problematic.

By the 1970s, researchers had discovered that 1,4-DMN occurs naturally in potato tubers, where it functions as a sprout inhibitor. This discovery eventually led to its commercial application, though synthetic production methods continued to be developed due to the impracticality of natural extraction.

Table 1: Evolution of Key Synthetic Approaches to 1,4-Dimethylnaphthalene

YearResearchers/ReferenceSynthetic ApproachKey AdvantagesKey Limitations
1964Kung Ching-lFriedel-Crafts reaction of γ-valerolactone with benzeneNovel route with identifiable productsMulti-step process with moderate yields
Pre-2000VariousDirect methylation of naphthaleneConceptual simplicityPoor regioselectivity, difficult isomer separation
Pre-2000VariousCyclization approachesPotentially higher selectivityHarsh conditions, expensive reagents, low yields
2017CN107266282B1,4-dihalonaphthalene with methyl magnesium halideHigh selectivity, easier purificationRequires handling of Grignard reagents
2021CN113004110A4-bromomethylnaphthalene cross-couplingRegioselective approachSpecialized starting materials

Nickel-Catalyzed Cross-Coupling Approaches for Regioselective Synthesis

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful methods for the regioselective synthesis of 1,4-dimethylnaphthalene. Among these, nickel-catalyzed approaches have shown particular promise due to their efficiency and selectivity.

A significant advancement in this area was documented in Chinese patent CN107266282B (2017), which detailed a preparation method using 1,4-dihalonaphthalene and methyl magnesium halide Grignard reagent as the main raw materials, with the reaction proceeding under the action of a nickel-phosphine complex. This approach represented a substantial improvement over previous methods, offering several advantages:

  • Easily obtained raw materials
  • Short synthetic route
  • Mild reaction conditions
  • Lower production cost
  • High product purity and yield (reported >90%)

The general reaction scheme can be represented as:

1,4-dihalonaphthalene + CH₃MgX → 1,4-dimethylnaphthalene

where X may be Cl, Br, or I.

The nickel-phosphine complex catalysts employed in this process typically include:

  • Bis(triphenylphosphine)nickel dibromide
  • Bis(triphenylphosphine)nickel dichloride
  • 1,2-bis(diphenylphosphino)ethane nickel dichloride
  • 1,3-bis(diphenylphosphino)propane nickel dichloride
  • (1,1'-bis(diphenylphosphino)ferrocene)nickel dichloride

More recently, in 2021, patent CN113004110A described another nickel-catalyzed approach using 4-bromomethylnaphthalene as the raw material. This method further refined the regioselective synthesis of 1,4-dimethylnaphthalene.

The reaction conditions for these nickel-catalyzed processes typically involve:

  • Temperature range: -10°C to 150°C
  • Molar ratio of 1,4-dihalonaphthalene to methyl Grignard reagent: 1:2 to 1:3
  • Inert gas protection (typically nitrogen or argon)
  • Appropriate solvents such as THF, toluene, or other ether solvents

The mechanism of nickel-catalyzed cross-coupling involves oxidative addition of the aryl halide to the nickel complex, followed by transmetalation with the Grignard reagent, and finally reductive elimination to form the carbon-carbon bond and regenerate the catalyst.

Table 2: Comparison of Nickel-Catalyzed Approaches for 1,4-Dimethylnaphthalene Synthesis

Patent/ReferenceStarting MaterialsCatalystTypical YieldKey Advantages
CN107266282B1,4-dihalonaphthalene + CH₃MgXNi-phosphine complexes>90%High selectivity, industrial applicability
CN113004110A4-bromomethylnaphthaleneNickel catalystHighRegioselective approach with specialized starting material

Cyclization Strategies: Friedel-Crafts vs. Acid-Catalyzed Intramolecular Processes

Cyclization strategies represent another important approach to synthesizing 1,4-dimethylnaphthalene and related naphthalene derivatives. These methods typically involve the construction of the naphthalene ring system through various cyclization reactions.

Friedel-Crafts Approaches

Friedel-Crafts reactions have been extensively employed in naphthalene chemistry, both for synthesizing naphthalene derivatives and for modifying existing naphthalene structures. In the context of 1,4-dimethylnaphthalene:

  • Friedel-Crafts Acylation of 1,4-Dimethylnaphthalene: While not a synthesis of 1,4-DMN itself, studies have shown that Friedel-Crafts acetylation of 1,4-dimethylnaphthalene produces mixtures of 2- and 6-acetyl derivatives, with the proportion varying based on reaction conditions. Benzoylation predominantly yields the 2-benzoyl compound. These reactions demonstrate the reactivity of 1,4-DMN and provide pathways to more complex derivatives.

  • Indirect Synthesis via Friedel-Crafts Alkylation: The Friedel-Crafts alkylation can be used in constructing precursors that can be transformed into naphthalene derivatives. For example, Kung Ching-l's method (1964) utilized Friedel-Crafts chemistry as part of a multi-step synthesis of 1,4-dimethylnaphthalene.

Laboratory procedures for Friedel-Crafts alkylation typically involve:

  • Lewis acid catalysts (commonly AlCl₃)
  • Appropriate solvents such as nitromethane or carbon disulfide
  • Careful temperature control to manage the highly exothermic nature of these reactions
  • Workup procedures to quench the Lewis acid and isolate the product

Acid-Catalyzed Intramolecular Cyclization

More recent developments in naphthalene synthesis have focused on intramolecular cyclization strategies, which often offer better regiocontrol than traditional Friedel-Crafts approaches.

One promising approach involves the electrophilic cyclization of benzylic-substituted propargylic alcohols. For example, researchers have demonstrated that treating alkynols such as 1-(2-aryl)-4-phenylbut-3-yn-2-ol with iodine or other electrophiles can lead to the regioselective formation of 2-iodonaphthalenes through a 6-endo-dig cyclization process.

The mechanism is believed to proceed via:

  • Anti-attack of the electrophile and the aromatic ring on the alkyne to produce a cationic intermediate
  • Deprotonation to form a hydroxydihydronaphthalene
  • Rapid dehydration to yield the naphthalene product

This approach has several advantages:

  • High regioselectivity
  • Mild reaction conditions
  • Compatibility with various functional groups
  • Potential for introducing additional functionality (such as halogen substituents)

Similar strategies have been employed for the synthesis of naphthols, which could potentially be converted to alkylated naphthalenes. For instance, the cyclization of appropriate alkynones has been shown to yield 3-iodo-4-phenyl-2-naphthol derivatives.

Table 3: Comparison of Cyclization Approaches for Naphthalene Derivatives Synthesis

Cyclization ApproachKey ReagentsTypical ConditionsAdvantagesLimitations
Traditional Friedel-CraftsLewis acids (AlCl₃, H₂SO₄)Room temp to 50°CWell-established methodologyPoor regioselectivity, side reactions
Electrophilic Cyclization of AlkynolsI₂, ICl, other electrophilesAmbient temperature, MeCN solventHigh regioselectivity, mild conditionsRequires specific precursors
Acid-Catalyzed Hydrolysis/CyclizationH₂SO₄, HClVariable, often elevated temperaturesPotential for one-pot processesSide reactions, variable yields

Scalability Challenges in Transition Metal-Mediated Methylation Reactions

While numerous laboratory-scale methods exist for synthesizing 1,4-dimethylnaphthalene, scaling these processes to industrial production presents significant challenges. This is particularly true for transition metal-mediated methylation reactions, which often involve sensitive reagents, precise reaction conditions, and complex purification procedures.

Raw Material Considerations

The choice of starting materials significantly impacts the scalability of 1,4-DMN synthesis:

  • Availability and Cost: While 1,4-DMN occurs naturally in potatoes, extraction methods are commercially impractical due to the small quantities present. As noted in a USDA report, "While 1,4-DMN naturally occurs in vegetables, the cost involved in extraction methods make it unfeasible to rely upon extraction to produce commercial quantities."

  • Handling of Reactive Reagents: Many synthetic routes require Grignard reagents (such as methyl magnesium halide), which present significant challenges for large-scale handling due to their air and moisture sensitivity, as well as their flammability and reactivity.

  • Halogenated Precursors: Methods using 1,4-dihalonaphthalene or 4-bromomethylnaphthalene require these specialized starting materials, which themselves may require multi-step synthesis.

Catalysis and Reaction Engineering

Transition metal catalysis presents specific challenges when scaling up:

  • Catalyst Cost and Recovery: Nickel-phosphine complexes and other transition metal catalysts represent a significant cost factor in large-scale production. Efficient recovery and recycling systems are essential for economic viability.

  • Heat Management: Cross-coupling reactions are often exothermic, requiring careful temperature control in large reactors to prevent runaway reactions and ensure consistent product quality.

  • Inert Conditions: Maintaining oxygen-free environments in large-scale equipment presents technical challenges beyond those encountered in laboratory settings.

Purification and Environmental Considerations

The final stages of production present additional scalability challenges:

  • Solvent Recovery: Industrial processes typically require solvent recovery systems to manage costs and reduce environmental impact. For 1,4-DMN production, this commonly involves distillation systems for recovering reaction solvents and extraction media like petroleum ether.

  • Product Purification: Achieving high-purity 1,4-DMN (typically >95% for commercial applications) requires efficient purification processes. The patent literature describes phase separation, extraction, and multiple distillation steps.

  • Environmental Impact: The manufacturing process for 1,4-DMN involves precursors that may have significant environmental implications. The USDA report notes that "The establishment of EPA monitoring programs for both DMN precursors suggests significant potential for environmental contamination."

Table 4: Scalability Challenges and Potential Solutions in 1,4-DMN Production

Challenge AreaSpecific IssuesPotential Solutions
Raw MaterialsCost and availability of starting materialsDevelopment of more accessible synthetic routes; optimization of current processes
Handling of air-sensitive reagentsSpecialized equipment; alternative reagent systems
CatalysisCatalyst costLower catalyst loadings; catalyst recovery systems
Reaction controlAdvanced reactor designs; continuous flow processes
PurificationSolvent usageSolvent recycling; alternative separation methods
Product purityOptimized crystallization; continuous distillation
EnvironmentalWaste streamsImproved waste treatment; greener chemistry approaches
Energy consumptionProcess intensification; heat integration

Molecular Mechanisms of Dormancy Induction in Solanum tuberosum

1,4-Dimethylnaphthalene disrupts potato tuber dormancy progression by altering gene expression profiles in meristematic tissues. RNA sequencing of treated tubers reveals significant downregulation of biological processes critical for cell division, including DNA replication (GO:0006260), microtubule cytoskeleton organization (GO:0000226), and mitotic nuclear division (GO:0007067) [2] [7]. Notably, transcripts encoding cyclin-dependent kinase inhibitors (e.g., PGSC0003DMT400019919) show elevated expression in eco-dormant tubers, effectively blocking the G1/S cell cycle transition [2].

Epigenetic modifications accompany these changes, with 1,4-DMN suppressing genes involved in histone H3-K4 demethylation (GO:0032454) and DNA methylation (GO:0006306) [2]. This dual regulatory mechanism—direct cell cycle inhibition coupled with chromatin remodeling—prolongs the dormant state without maintaining elevated abscisic acid (ABA) levels characteristic of natural dormancy [7].

Comparative Efficacy Analysis Against Chlorpropham (CIPC)

1,4-Dimethylnaphthalene and chlorpropham exhibit distinct modes of action despite shared applications:

Property1,4-DMNChlorpropham (CIPC)
Primary TargetCell cycle regulatorsMicrotubule polymerization
VolatilityVapor pressure: 2.5 Pa @25°C [6]Vapor pressure: 0.53 Pa @25°C [3]
Persistence14-day half-life (dark, 55°C) [3]30-day half-life (dark, 55°C) [3]
Residual ContaminationAdsorbs to storage surfaces [3]Binds irreversibly to cellulose [3]

While both compounds achieve >90% sprout suppression, 1,4-DMN demonstrates superior performance in cold storage (4°C) due to maintained volatility, whereas chlorpropham efficacy declines below 8°C [8]. Field trials show combined applications reduce cross-contamination risks in mixed storage facilities by 62% compared to chlorpropham alone [3].

Temperature-Dependent Volatility Profiles and Application Optimization

The physical chemistry of 1,4-dimethylnaphthalene dictates its agricultural deployment strategies:

$$
\log P_{\text{octanol/water}} = 4.37 \quad \text{(20°C, pH 7)} [4]
$$

This high lipophilicity enables rapid absorption into tuber periderm, while its vapor pressure-temperature relationship follows the Antoine equation:

$$
\log P_{\text{vapor}} = A - \frac{B}{T + C}
$$

Where constants derived from experimental data (A=9.21, B=2980, C=230) predict optimal volatilization between 8-12°C [6]. Storage facilities maintaining this range achieve uniform compound distribution with 23% lower application rates compared to ambient temperature treatments [2]. Computational fluid dynamics models suggest forced-air circulation improves vapor penetration by 41% in palletized storage systems [8].

Genetic Regulation of Meristematic Activity Post-1,4-DMN Exposure

Transcriptomic analyses identify 83 differentially expressed genes in 1,4-DMN-treated tubers, including:

  • Stress Response Activation

    • Pathogenesis-related proteins PR-4/WIN1 (5.7-fold increase) [2]
    • Jasmonic acid biosynthesis genes (LOX2, AOS; 3.8-4.2-fold) [2]
    • Heat shock proteins HSP70/HSP90 (2.1-3.3-fold) [2]
  • Growth Suppression

    • KRP2 (CDK inhibitor; 6.1-fold induction) [2]
    • ARF5 (auxin response factor; 0.3-fold repression) [2]
    • EXPANSIN-A2 (cell wall loosening; 0.4-fold) [2]

XLogP3

4.4

Boiling Point

268.0 °C

LogP

4.37 (LogP)

Melting Point

7.6 °C

UNII

BQH3S1I0SO

Vapor Pressure

0.02 mmHg

Other CAS

571-58-4

Wikipedia

1,4-dimethylnaphthalene

Biological Half Life

15.00 Days

Use Classification

Agrochemicals -> Plant Growth Regulators

Dates

Modify: 2023-08-15

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